Methyl 2-nitronicotinate

Descripción general

Descripción

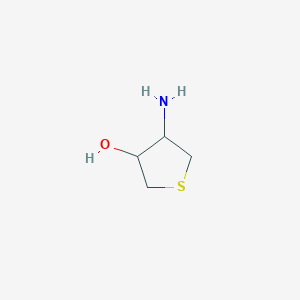

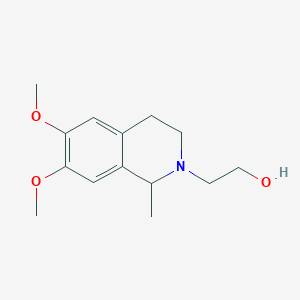

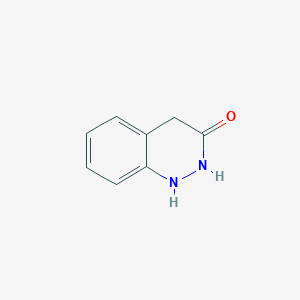

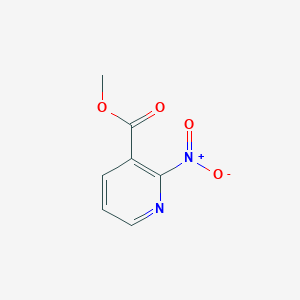

Methyl 2-nitronicotinate is an organic compound with the molecular formula C7H6N2O4 . It is used in scientific research as a versatile starting material for the synthesis of different biologically active molecules.

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.13 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases .Aplicaciones Científicas De Investigación

Methyl 2-nitronicotinate has many applications in the scientific research community. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It is also used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, this compound is used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.

Mecanismo De Acción

Target of Action

Methyl 2-nitronicotinate, also known as Methyl nicotinate, is a methyl ester of Niacin . Its primary target is believed to be peripheral blood capillaries, particularly those located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

This compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . The compound is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This interaction results in vasodilation of the peripheral blood capillaries .

Biochemical Pathways

This compound is involved in the degradation of nicotine in bacteria . Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria .

Pharmacokinetics

It is known that following topical administration, the compound acts as a peripheral vasodilator to enhance local blood flow at the site of application

Result of Action

The primary result of this compound’s action is the enhancement of local blood flow at the site of application . This is achieved through the vasodilation of peripheral blood capillaries . The compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-nitronicotinate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. However, this compound is a highly reactive compound and must be handled with care. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Direcciones Futuras

There are several possible future directions for research and development involving Methyl 2-nitronicotinate. One possible direction is the development of novel pharmaceuticals and agrochemicals based on the structure of this compound. Additionally, this compound could be used to study the mechanisms of action of other compounds, such as pharmaceuticals and agrochemicals. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as polymers and other organic molecules.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyl 2-nitronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ from nicotinic acid. This compound acts as a substrate for this enzyme, facilitating the conversion process. Additionally, it interacts with nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), playing a crucial role in redox reactions within the cell .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. Furthermore, this compound affects cellular metabolism by increasing the levels of NAD+ and NADP+, which are essential cofactors in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to NAD+. This binding interaction is crucial for the enzyme’s activity and the subsequent production of NAD+. Additionally, this compound acts as an inhibitor of certain enzymes involved in the degradation of NAD+, thereby increasing the overall levels of NAD+ in the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound maintains its activity for up to 48 hours in in vitro settings. Long-term effects on cellular function have been observed, including sustained increases in NAD+ levels and enhanced cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and protect against oxidative stress. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, with significant changes in cellular function occurring at doses above 50 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by nicotinate phosphoribosyltransferase, which converts it to NAD+. This conversion is crucial for maintaining cellular NAD+ levels and supporting various metabolic processes. Additionally, this compound interacts with other enzymes involved in the NAD+ biosynthesis pathway, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via nicotinate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. This transport and distribution are essential for its biochemical activity and cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with nicotinate phosphoribosyltransferase and other enzymes involved in NAD+ biosynthesis. Additionally, it can be found in the nucleus, where it influences gene expression and cellular metabolism. The subcellular localization of this compound is crucial for its activity and function within the cell .

Propiedades

IUPAC Name |

methyl 2-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-3-2-4-8-6(5)9(11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHJKFWEWKAWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291516 | |

| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54973-79-4 | |

| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54973-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.